
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
The compound is a derivative of 2-Bromo-5-fluorobenzyl bromide . This is a fluorinated building block, which means it’s often used in the synthesis of other complex organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol” are not available, 2-Bromo-5-fluorobenzyl bromide is known to react with β-amino esters to yield Benzazepines . This might suggest potential pathways for the synthesis of related compounds.Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluorobenzyl bromide, a related compound, is available . It has a molecular formula of C7H5Br2F and a monoisotopic mass of 265.874176 Da .Physical And Chemical Properties Analysis
2-Bromo-5-fluorobenzyl alcohol, a related compound, has a molecular formula of C7H6BrFO and a monoisotopic mass of 203.958603 Da .Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibitory Activity
1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol derivatives have been synthesized and evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress and various diseases. Qi et al. (2015) developed synthetic routes for these compounds and found significant xanthine oxidase inhibitory activity in vitro, indicating potential applications in treating diseases related to oxidative stress (Qi et al., 2015).
Potential Antipsychotic Agents
Derivatives of 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol have been explored as novel antipsychotic agents. Wise et al. (1987) reported the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exhibiting antipsychotic-like profiles without interacting with dopamine receptors, a common target of conventional antipsychotics (Wise et al., 1987).
Crystal Structure and Molecular Analysis
Yang et al. (2021) conducted a detailed study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a closely related compound, focusing on its crystal structure and molecular properties using Density Functional Theory (DFT). This research provides insights into the structural and electronic properties of such compounds, which could be useful for designing drugs and materials (Yang et al., 2021).
Synthesis of COX-2 Inhibitors
Patel et al. (2004) explored the use of 4,5-diaryl-1H-pyrazole-3-ol derivatives, similar to 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol, for synthesizing potential COX-2 inhibitors. These compounds could have implications in the development of anti-inflammatory drugs (Patel et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPFQHKODFYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-fluorophenyl)methyl]pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



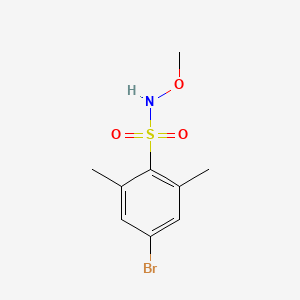
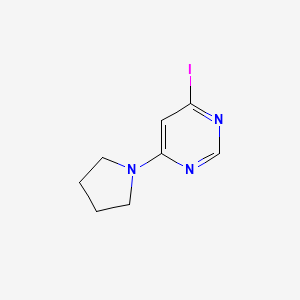
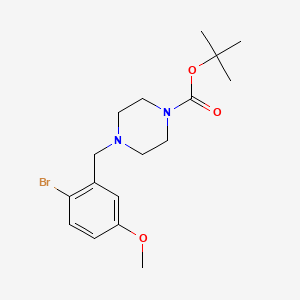


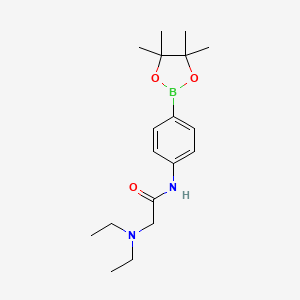

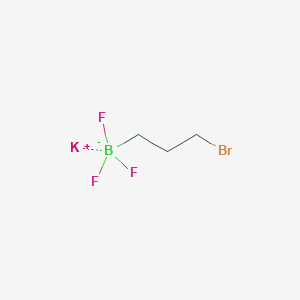
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

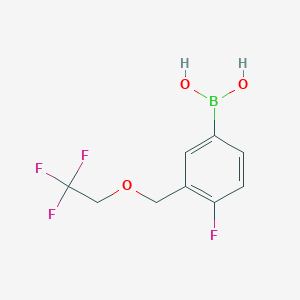
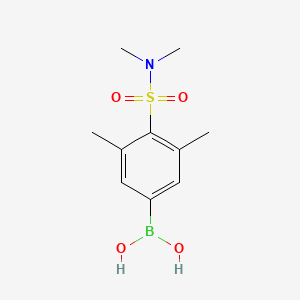

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)